![molecular formula C13H10N4O2S B2487823 6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 152422-99-6](/img/structure/B2487823.png)
6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves catalytic methods using heteropolyacids, such as H14[NaP5W29MoO110] and H3PMo12O40, which facilitate reactions with high yields (Heravi et al., 2007). Additionally, a novel synthetic route involving tandem aza-Wittig and annulation reactions has been developed for the efficient synthesis of related pyrazolo[3,4-d]pyrimidin-4-one derivatives (Luo et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, LC-MS, and elemental analysis. These analytical methods provide detailed insights into the molecular architecture and the nature of substitutions on the pyrazolopyrimidine core, which are crucial for understanding the compound's chemical behavior (Luo et al., 2017).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones undergo various chemical reactions, including catalytic synthesis, which is significantly enhanced by the use of nanocatalysts such as acidic cesium salt of Preyssler nanoparticles. This catalysis not only improves the efficiency of the synthesis process but also contributes to the green chemistry approach by being recyclable (Bamoharram et al., 2014).
科学研究应用
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been studied for their adenosine receptor affinity. These compounds exhibit antagonist activity at the A1 adenosine receptor, showing greater potency than theophylline, a known adenosine receptor antagonist. This suggests potential applications in the development of therapeutic agents targeting adenosine receptors (Quinn, Scammells, & Tucker, 1991).
Antimicrobial Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has also uncovered their antimicrobial properties. A study synthesized various 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential for these compounds to serve as leads in the development of new antimicrobial agents (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Anticancer Activity
The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been evaluated, with several compounds displaying potent inhibitory effects on cancer cell lines, such as MCF-7 human breast adenocarcinoma. These findings highlight the potential of these compounds in cancer therapy, particularly those with significant inhibitory concentrations, indicating strong anticancer activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazol-3-yl amines derived from pyrazolo[3,4-d]pyrimidines have been explored for their insecticidal and antibacterial potential. These compounds have shown promising results in evaluations against Pseudococcidae insects and selected microorganisms, indicating their potential utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Novel Heterocyclic Compound Synthesis
Studies have also focused on the synthesis of novel heterocyclic compounds containing the sulfonamido moiety with pyrazolo[3,4-d]pyrimidine derivatives. These compounds have demonstrated high antibacterial activity, further underscoring the broad applicability of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
未来方向
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Despite decades worth of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted .
属性
IUPAC Name |
6-phenacylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-10(8-4-2-1-3-5-8)7-20-13-15-11-9(6-14-17-11)12(19)16-13/h1-6H,7H2,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWIBZFJNRCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
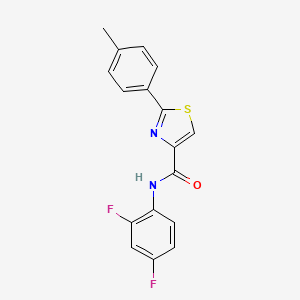
![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)
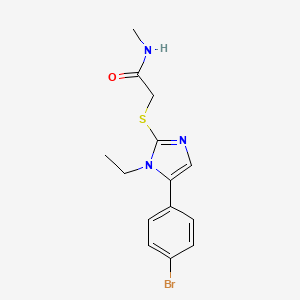
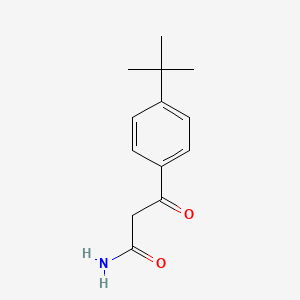
![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
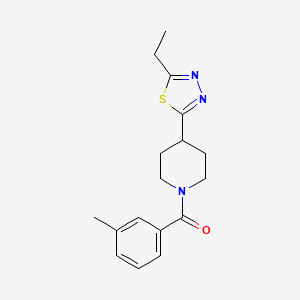
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
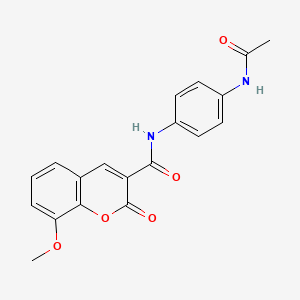
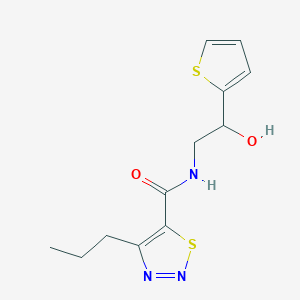
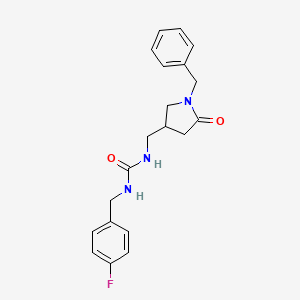
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)